N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0744985
InChI: InChI=1S/C14H14N2O4S/c17-14-6-3-10-8-12(4-5-13(10)16-14)21(18,19)15-9-11-2-1-7-20-11/h1-2,4-5,7-8,15H,3,6,9H2,(H,16,17)
SMILES: C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=CO3
Molecular Formula: C14H14N2O4S
Molecular Weight: 306.34 g/mol

N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide

CAS No.:

Cat. No.: VC0744985

Molecular Formula: C14H14N2O4S

Molecular Weight: 306.34 g/mol

* For research use only. Not for human or veterinary use.

N-(2-furylmethyl)-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide -

Specification

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
IUPAC Name N-(furan-2-ylmethyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
Standard InChI InChI=1S/C14H14N2O4S/c17-14-6-3-10-8-12(4-5-13(10)16-14)21(18,19)15-9-11-2-1-7-20-11/h1-2,4-5,7-8,15H,3,6,9H2,(H,16,17)
Standard InChI Key IWKCKSCCTMQKKB-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=CO3
Canonical SMILES C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=CO3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator